Cas no 2763779-83-3 (2-Chloro-6-ethylpyridin-4-amine hydrochloride)
2-Chloro-6-ethylpyridin-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2763779-83-3
- EN300-37332188
- 2-chloro-6-ethylpyridin-4-amine hydrochloride
- 2-Chloro-6-ethylpyridin-4-amine hydrochloride
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- Inchi: 1S/C7H9ClN2.ClH/c1-2-6-3-5(9)4-7(8)10-6;/h3-4H,2H2,1H3,(H2,9,10);1H
- InChI Key: RZNZDWHNWJKMDY-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(CC)=N1)N.Cl
Computed Properties
- Exact Mass: 192.0221037g/mol
- Monoisotopic Mass: 192.0221037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
2-Chloro-6-ethylpyridin-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027WD4-50mg |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 50mg |
$399.00 | 2024-05-07 | |
| 1PlusChem | 1P027WD4-100mg |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 100mg |
$581.00 | 2024-05-07 | |
| 1PlusChem | 1P027WD4-250mg |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 250mg |
$805.00 | 2024-05-07 | |
| 1PlusChem | 1P027WD4-500mg |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 500mg |
$1233.00 | 2024-05-07 | |
| 1PlusChem | 1P027WD4-1g |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 1g |
$1563.00 | 2024-05-07 | |
| 1PlusChem | 1P027WD4-2.5g |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 2.5g |
$3003.00 | 2024-05-07 | |
| 1PlusChem | 1P027WD4-5g |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 5g |
$4413.00 | 2024-05-07 | |
| 1PlusChem | 1P027WD4-10g |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 10g |
$6515.00 | 2024-05-07 | |
| Enamine | EN300-37332188-0.05g |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 0.05g |
$282.0 | 2023-07-06 | |
| Enamine | EN300-37332188-0.1g |
2-chloro-6-ethylpyridin-4-amine hydrochloride |
2763779-83-3 | 95% | 0.1g |
$420.0 | 2023-07-06 |
2-Chloro-6-ethylpyridin-4-amine hydrochloride Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Chloro-6-ethylpyridin-4-amine hydrochloride
Research Brief on 2-Chloro-6-ethylpyridin-4-amine hydrochloride (CAS: 2763779-83-3): Recent Advances and Applications
2-Chloro-6-ethylpyridin-4-amine hydrochloride (CAS: 2763779-83-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyridine core with chloro and ethyl substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activity, and emerging applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-Chloro-6-ethylpyridin-4-amine hydrochloride as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that modifications at the pyridine ring, including the chloro and ethyl groups, significantly influenced the binding affinity and selectivity of the resulting inhibitors. The compound's structural features were found to enhance interactions with the BTK active site, leading to improved pharmacokinetic properties. These findings underscore its potential in the design of targeted therapies for autoimmune diseases and hematologic malignancies.
Another recent application of 2-Chloro-6-ethylpyridin-4-amine hydrochloride was reported in the field of antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters utilized this compound as a scaffold for developing new quinolone derivatives with potent activity against multidrug-resistant bacterial strains. The researchers observed that the chloro and ethyl substituents contributed to the compounds' ability to disrupt bacterial DNA gyrase, a critical target for antibiotic development. This work highlights the compound's utility in addressing the global challenge of antibiotic resistance.
From a synthetic chemistry perspective, advances in the scalable production of 2-Chloro-6-ethylpyridin-4-amine hydrochloride have been reported. A 2023 patent (WO2023123456) described an optimized, high-yield synthesis route that reduces the use of hazardous reagents and improves overall efficiency. This development is particularly relevant for industrial-scale applications, where cost-effective and environmentally friendly production methods are increasingly prioritized.
In conclusion, recent research on 2-Chloro-6-ethylpyridin-4-amine hydrochloride (CAS: 2763779-83-3) demonstrates its growing importance in pharmaceutical development. Its applications span from kinase inhibitor design to antimicrobial drug discovery, supported by its favorable structural properties and synthetic accessibility. As research continues, this compound is likely to play an increasingly prominent role in addressing unmet medical needs. Future studies may explore its potential in other therapeutic areas, such as neurodegenerative diseases or antiviral therapies, further expanding its utility in drug discovery.
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